Cas no 20176-08-3 (1-bromonaphthalene-2-carbonitrile)

1-bromonaphthalene-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Naphthalenecarbonitrile, 1-bromo-
- 1-bromonaphthalene-2-carbonitrile
- 1-Bromo-2-cyanonaphthalene
- 1-Bromo-2-naphthalenecarbonitrile
- 1-bromo-2-naphthalenyl-2-carbonitrile
- 2-Naphthalenecarbonitrile,1-bromo
- SCHEMBL6235232
- 1-bromo-2-naphthonitrile
- 20176-08-3
- CS-0373221
- DB-083604
- EN300-199600
- G73670
- starbld0018156
- DTXSID10562725
-
- MDL: MFCD17012224
- Inchi: InChI=1S/C11H6BrN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H
- InChI Key: KNYICIQRDGHINZ-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C=CC(=C2Br)C#N
Computed Properties
- Exact Mass: 230.96800
- Monoisotopic Mass: 230.96836g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.8Ų
- XLogP3: 3.6
Experimental Properties
- PSA: 23.79000
- LogP: 3.47398
1-bromonaphthalene-2-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-199600-2.5g |
1-bromonaphthalene-2-carbonitrile |
20176-08-3 | 95% | 2.5g |
$1707.0 | 2023-09-16 | |
Alichem | A219000380-250mg |
1-Bromo-2-cyanonaphthalene |
20176-08-3 | 98% | 250mg |
$666.40 | 2023-09-02 | |
Alichem | A219000380-1g |
1-Bromo-2-cyanonaphthalene |
20176-08-3 | 98% | 1g |
$1600.75 | 2023-09-02 | |
Enamine | EN300-199600-0.5g |
1-bromonaphthalene-2-carbonitrile |
20176-08-3 | 95% | 0.5g |
$679.0 | 2023-09-16 | |
Enamine | EN300-199600-0.05g |
1-bromonaphthalene-2-carbonitrile |
20176-08-3 | 95% | 0.05g |
$202.0 | 2023-09-16 | |
Enamine | EN300-199600-5.0g |
1-bromonaphthalene-2-carbonitrile |
20176-08-3 | 95% | 5g |
$2525.0 | 2023-05-31 | |
Enamine | EN300-199600-10.0g |
1-bromonaphthalene-2-carbonitrile |
20176-08-3 | 95% | 10g |
$3746.0 | 2023-05-31 | |
Aaron | AR00C4YR-50mg |
1-Bromo-2-cyanonaphthalene |
20176-08-3 | 95% | 50mg |
$303.00 | 2025-02-14 | |
Aaron | AR00C4YR-2.5g |
1-Bromo-2-cyanonaphthalene |
20176-08-3 | 95% | 2.5g |
$2373.00 | 2025-02-14 | |
1PlusChem | 1P00C4QF-2.5g |
1-Bromo-2-cyanonaphthalene |
20176-08-3 | 95% | 2.5g |
$2172.00 | 2023-12-19 |
1-bromonaphthalene-2-carbonitrile Related Literature
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3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
Additional information on 1-bromonaphthalene-2-carbonitrile
2-Naphthalenecarbonitrile, 1-bromo- (CAS No. 20176-08-3)
2-Naphthalenecarbonitrile, 1-bromo-, also known by its CAS registry number 20176-08-3, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom at the 1-position and a cyano group at the 2-position of the naphthalene ring system. The combination of these functional groups imparts unique chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for advanced materials development.
The structure of 2-Naphthalenecarbonitrile, 1-bromo- consists of a naphthalene backbone with two substituents: a bromine atom and a cyano group. The bromine atom at the 1-position introduces electron-withdrawing effects, while the cyano group at the 2-position further enhances the electronic characteristics of the molecule. This dual functionality makes it an attractive substrate for various chemical transformations, including nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions.
Recent studies have highlighted the potential of 2-Naphthalenecarbonitrile, 1-bromo- in the synthesis of advanced materials such as organic semiconductors and functional polymers. For instance, researchers have explored its use as a building block for constructing two-dimensional covalent organic frameworks (COFs), which exhibit exceptional stability and electronic properties. The bromine atom serves as a reactive site for cross-coupling reactions, enabling the precise assembly of complex molecular architectures.
In addition to its role in materials science, 2-Naphthalenecarbonitrile, 1-bromo- has shown promise in medicinal chemistry. The compound's ability to undergo nucleophilic substitution reactions has been exploited in the synthesis of bioactive molecules targeting various therapeutic areas. Recent findings suggest that derivatives of this compound may exhibit anti-inflammatory and antioxidant activities, making them potential candidates for drug development.
The synthesis of 2-Naphthalenecarbonitrile, 1-bromo- typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the bromination of naphthalene derivatives followed by cyanation at specific positions using transition metal catalysts or other activating agents. The optimization of these reaction conditions has been an active area of research to improve yield and selectivity.
From an environmental perspective, understanding the fate and transport of 2-Naphthalenecarbonitrile, 1-bromo- in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with microbial communities playing a significant role in its transformation. However, further research is needed to evaluate its long-term persistence and toxicity in different environmental compartments.
In conclusion, 2-Naphthalenecarbonitrile, 1-bromo- (CAS No. 20176-08-3) is a multifaceted organic compound with diverse applications across chemistry and materials science. Its unique structure and reactivity make it an invaluable tool for advancing scientific research and developing innovative technologies. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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